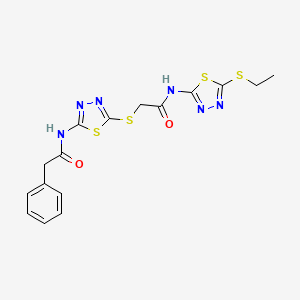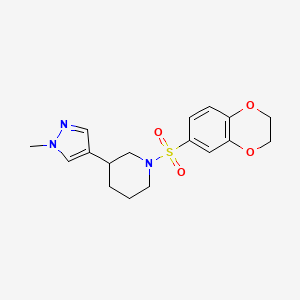
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine, also known as DB844, is a small molecule compound that has shown promising results in scientific research as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of the parasite or pathogen. In the case of Leishmania donovani, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the parasite's survival. In the case of Mycobacterium tuberculosis, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of InhA, an enzyme involved in the synthesis of mycolic acids, which are essential for the bacterium's cell wall.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-bacterial activity, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is that it has shown activity against a number of different pathogens and parasites, making it a potentially useful therapeutic agent for a range of diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Orientations Futures
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine could focus on elucidating its mechanism of action, which would allow for the development of more effective therapeutic strategies. Additionally, further studies could investigate the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine in the treatment of other diseases, such as inflammatory diseases and cancer. Finally, research could focus on developing new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine with improved activity and pharmacological properties.
Méthodes De Synthèse
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-methylpyrazol-4-ylamine and 1,3-dichloropropane to form 1-(1-methylpyrazol-4-yl)-3-chloropropane. This compound is then reacted with sodium sulfite and sodium hydroxide to form 1-(1-methylpyrazol-4-yl)-3-sulfonate propane. The final step involves the reaction of 1-(1-methylpyrazol-4-yl)-3-sulfonate propane with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-parasitic activity against Leishmania donovani, a protozoan parasite that causes visceral leishmaniasis. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has also been studied for its potential use in the treatment of tuberculosis, as it has shown activity against Mycobacterium tuberculosis. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-11-14(10-18-19)13-3-2-6-20(12-13)25(21,22)15-4-5-16-17(9-15)24-8-7-23-16/h4-5,9-11,13H,2-3,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBXJHOOFSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


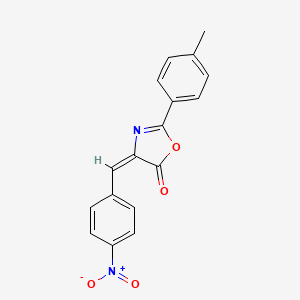
![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
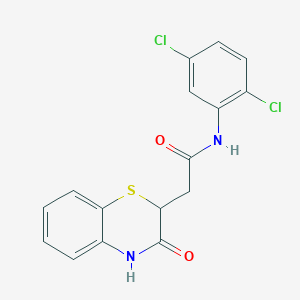
![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)


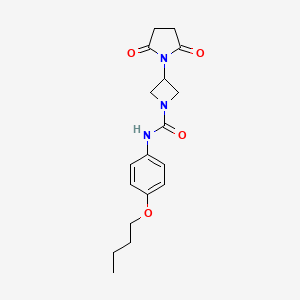
![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)
